2-(Pyridin-3-ylmethyl)pyrazine
Description
Structure
3D Structure
Properties
CAS No. |
1240620-81-8 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.203 |
IUPAC Name |
2-(pyridin-3-ylmethyl)pyrazine |
InChI |
InChI=1S/C10H9N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-5,7-8H,6H2 |
InChI Key |
AXRCKQSPWVOMCS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CC2=NC=CN=C2 |
Origin of Product |
United States |
Synthesis and Characterization
Detailed synthetic procedures and characterization data for pyridine-pyrazine derivatives are documented in the scientific literature. For instance, the synthesis of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (a related derivative) has been reported, involving the refluxing of pyrazine-2-carboxylic acid methyl ester with 2-(aminomethyl)pyridine in methanol (B129727). iucr.org The resulting product was purified by column chromatography. iucr.org
Characterization of these compounds typically involves a suite of spectroscopic techniques.
| Technique | Observed Data for N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide |
| ¹H NMR (400 MHz, DMSO-d6) | δ 9.50 (t, 1H), 9.23 (d, 1H), 8.91 (d, 1H), 8.78 (dd, 1H), 8.53 (ddd, 1H), 7.76 (td, 1H), 7.35 (d, 1H), 7.28 (dd, 1H), 4.64 (d, 2H). nih.gov |
| ¹³C NMR (400 MHz, DMSO-d6) | δ 163.9, 158.6, 149.7, 148.6, 145.5, 144.4, 144.3, 137.6, 123.1, 121.9, 45.0. nih.gov |
| Elemental Analysis for C₁₁H₁₀N₄O | Calculated: C 61.67%, H 4.71%, N 26.15%. Found: C 61.80%, H 4.76%, N 26.45%. nih.gov |
Structural Analysis
The molecular structure of pyridine-pyrazine derivatives has been elucidated through single-crystal X-ray diffraction studies. For N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, two polymorphs have been identified: a triclinic and a monoclinic form. iucr.org In the monoclinic polymorph, the pyridine (B92270) and pyrazine (B50134) rings are inclined to each other by 61.34 (6)°. iucr.org The amide group is nearly coplanar with the pyrazine ring. iucr.org
In the case of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, the dihedral angle between the pyridine and pyrazine rings is 84.33 (12)°. iucr.org
| Compound | Crystal System | Space Group | Key Dihedral Angle (Pyridine-Pyrazine) |
| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic) | Monoclinic | P2₁/c | 61.34 (6)° iucr.org |
| N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | Monoclinic | P2₁/n | 84.33 (12)° iucr.org |
The crystal packing of these molecules is influenced by a network of intermolecular interactions, including N—H···N and C—H···O hydrogen bonds, as well as π–π stacking interactions. iucr.org These interactions lead to the formation of distinct supramolecular architectures, such as inversion dimers and sheet-like structures. iucr.org
Coordination Chemistry
Precursor Synthesis and Building Block Derivatization Strategies
The efficient synthesis of 2-(pyridin-3-ylmethyl)pyrazine relies heavily on the availability of key precursors for both the pyrazine and pyridine moieties.
The pyrazine component is often derived from 2-methylpyrazine (B48319) . The synthesis of 2-methylpyrazine can be achieved via the catalytic cyclo-dehydrogenation of ethylenediamine (B42938) and propylene (B89431) glycol. lookchem.com Various catalysts, including copper-based systems promoted with chromium, have been shown to be effective for this transformation. lookchem.com The reaction typically proceeds at elevated temperatures, around 380°C, and can be performed at atmospheric pressure in a fixed-bed reactor. lookchem.com Another approach involves the use of crude glycerol, a byproduct of biodiesel production, in a dehydrocyclization reaction with ethylenediamine over a Zn-Cr-O catalyst. organic-chemistry.org
For the pyridine fragment, a key precursor is a reactive derivative of 3-methylpyridine (B133936) (3-picoline), such as 3-picolyl chloride hydrochloride . The synthesis of this precursor can start from 3-methylpyridine, which is oxidized to 3-picolinic acid using an oxidizing agent like potassium permanganate. Current time information in Bangalore, IN. The resulting acid is then esterified with methanol (B129727) to produce methyl pyridine-3-carboxylate, which is subsequently reduced to 3-pyridinemethanol (B1662793). Current time information in Bangalore, IN. Finally, treatment with thionyl chloride yields the desired 3-picolyl chloride hydrochloride. Current time information in Bangalore, IN.
Alternative precursors for the pyridin-3-ylmethyl group include pyridin-3-ylacetaldehyde and 3-pyridylacetonitrile . Pyridin-3-ylacetaldehyde is a commercially available reagent. lookchem.com 3-Pyridylacetonitrile can be prepared from pyridylformic acid through a multi-step process involving the formation of pyridinecarbonyl chloride, followed by reaction with potassium cyanide and subsequent reduction. google.com
Direct Synthetic Routes to the this compound Scaffold
Direct construction of the this compound framework can be achieved through several classical organic reactions, primarily focusing on forming the pyrazine ring or creating the crucial carbon-carbon bond between the two heterocyclic rings.
Condensation Reactions for Pyrazine Ring Formation
A plausible route for the formation of the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In the context of synthesizing this compound, this would involve the reaction of ethylenediamine with a derivative of pyridin-3-yl-1,2-dicarbonyl. For instance, the condensation of ethylenediamine with oxo-pyridin-3-yl-acetaldehyde would theoretically yield the target molecule. While specific examples for this exact reaction are not prevalent in the literature, the general principle of pyrazine synthesis from 1,2-dicarbonyls and 1,2-diamines is a well-established method. researchgate.netgoogle.com
Coupling Reactions for Pyridine-Pyrazine Linkage Construction
The formation of the C(sp³)-C(sp²) bond between the methylene (B1212753) bridge and the pyrazine ring is a key step that can be accomplished via various coupling reactions. One potential strategy is the alkylation of a suitable pyrazine nucleophile with a reactive pyridine electrophile. For example, the deprotonation of 2-methylpyrazine using a strong base to form a nucleophilic anion, followed by reaction with 3-picolyl chloride, could yield this compound.
Direct Functionalization of Pre-formed Pyrazines or Pyridines
Direct functionalization of a pre-formed heterocyclic core offers another synthetic avenue. The methyl group of 2-methylpyrazine can be functionalized. For example, it can undergo oxidation to form pyrazine-2-carbaldehyde. This aldehyde could then, in principle, be subjected to a Wittig reaction or a related olefination with a pyridine-3-yl-phosphonium ylide, followed by reduction of the resulting double bond to furnish the desired product.
Another approach involves the direct alkylation of a C-H bond. Transition-metal-catalyzed C(sp³)–H alkylation of methyl heteroarenes with alcohols has been reported. mdpi.com For instance, 2-methylpyrazine can be reacted with 3-pyridinemethanol in the presence of an iridium catalyst to form this compound. mdpi.com
Advanced Synthetic Strategies for Complex this compound Architectures
Modern catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, provide powerful and versatile tools for the synthesis of complex molecules like this compound.
Catalytic Approaches (e.g., Transition Metal-Catalyzed Cross-Coupling)
Transition metal-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds. The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a prominent example. organic-chemistry.org A feasible route for synthesizing this compound via Negishi coupling would involve the preparation of a 2-(halomethyl)pyrazine, such as 2-(chloromethyl)pyrazine, and its reaction with a pyridin-3-ylzinc halide. Conversely, a 2-(pyrazinylmethyl)zinc halide could be coupled with a 3-halopyridine. orgsyn.orgthieme-connect.de The preparation of the necessary organozinc reagents is a critical step in this process.
The Suzuki coupling reaction, which couples an organoboron compound with an organic halide using a palladium catalyst, is another powerful method. mdpi.comnih.govresearchgate.netmdpi.com For the synthesis of the target molecule, this could involve the reaction of a 2-(halomethyl)pyrazine with pyridin-3-ylboronic acid or the coupling of a 3-halopyridine with a (2-pyrazinylmethyl)boronic acid derivative. The availability and stability of the boronic acid reagents are key considerations for this approach.
Below are tables summarizing key reactions and precursors.
Table 1: Key Precursor Synthesis
| Precursor | Starting Material(s) | Key Reagents | Reference(s) |
|---|---|---|---|
| 2-Methylpyrazine | Ethylenediamine, Propylene Glycol | Cr-promoted Cu-based catalyst | lookchem.com |
| 3-Picolyl chloride hydrochloride | 3-Methylpyridine | KMnO₄, Methanol, SOCl₂ | Current time information in Bangalore, IN. |
Table 2: Direct Synthetic and Catalytic Routes
| Reaction Type | Pyrazine Precursor | Pyridine Precursor | Catalyst/Key Reagents | Reference(s) |
|---|---|---|---|---|
| Condensation | Ethylenediamine | Oxo-pyridin-3-yl-acetaldehyde | - | researchgate.netgoogle.com |
| C-H Alkylation | 2-Methylpyrazine | 3-Pyridinemethanol | Iridium catalyst | mdpi.com |
| Negishi Coupling | 2-(Chloromethyl)pyrazine | Pyridin-3-ylzinc halide | Pd or Ni catalyst | organic-chemistry.orgorgsyn.orgthieme-connect.de |
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound and its derivatives in a single step from three or more starting materials. beilstein-journals.org Several MCR strategies have been developed that can be applied to the synthesis of pyridine and pyrazine systems.
One notable example is the Groebke-Blackburn-Bienaymé reaction, which can produce imidazo[1,2-a]pyridine/pyrazines. nih.govmdpi.com This three-component reaction involves an isocyanide, an aldehyde, and an aminopyridine or aminopyrazine. nih.govmdpi.com For instance, the reaction of an aminopyrazine with an aldehyde and an isocyanide can yield a substituted imidazo[1,2-a]pyrazine. nih.govmdpi.com While not a direct synthesis of this compound itself, this method provides a pathway to closely related fused systems.
Another relevant MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which is a classic method for preparing dihydropyridine rings that can be subsequently aromatized to pyridines. nih.govmdpi.comorganic-chemistry.org This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.govmdpi.com By carefully selecting the aldehyde and β-ketoester components, it is conceivable to introduce a pyrazine-containing substituent.
The Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene, can be utilized to synthesize tetrahydroquinolines, which can be aromatized to quinolines. nih.gov While not directly applicable to pyridine synthesis, it highlights the potential of MCRs in constructing nitrogen-containing heterocycles.
Recent advancements have also seen the use of MCRs in combination with other reactions, such as the Ugi reaction followed by a metal-catalyzed cross-coupling, to create diverse libraries of complex molecules. beilstein-journals.org For example, a three-component reaction between an isocyanide, a pyrazine or pyridine, and an aldehyde, followed by a Suzuki coupling, has been used to synthesize novel bromodomain inhibitors. nih.govmdpi.com
A Petasis reaction, involving a secondary amine, an aldehyde, and a substituted boronic acid, has been employed to create pyrazine-based multi-target-directed ligands. beilstein-journals.org These examples underscore the versatility of MCRs in generating complex heterocyclic compounds.
A one-pot, three-component synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives has been achieved through the reaction of 3-acetyl coumarins with substituted aromatic aldehydes and ammonium acetate (B1210297) under acidic conditions, following a Chichibabin-type reaction pathway. mdpi.comrsc.org
| Multi-Component Reaction | Reactants | Product Type | Relevance to this compound |
| Groebke-Blackburn-Bienaymé | Isocyanide, Aldehyde, Aminopyrazine/Aminopyridine | Imidazo[1,2-a]pyridine/pyrazines nih.govmdpi.com | Synthesis of fused analogs. |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridines nih.govmdpi.comorganic-chemistry.org | Potential for introducing pyrazine-containing substituents. |
| Ugi/Suzuki Combination | Isocyanide, Pyrazine/Pyridine, Aldehyde, Boronic Acid | Complex Heterocycles nih.govmdpi.com | Demonstrates modular synthesis of related structures. |
| Petasis Reaction | Secondary Amine, Aldehyde, Boronic Acid | Pyrazine-based ligands beilstein-journals.org | Synthesis of functionalized pyrazine derivatives. |
| Chichibabin-type Reaction | 3-Acetyl Coumarins, Aromatic Aldehydes, Ammonium Acetate | Pyrido[2,3-b]pyrazines mdpi.com | Direct synthesis of fused pyrido-pyrazine systems. |
Stereoselective Synthesis of Chiral Derivatives (if applicable)
The stereoselective synthesis of chiral derivatives of this compound is crucial for applications in pharmacology and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties. lmaleidykla.lt While specific literature on the stereoselective synthesis of this compound is scarce, methods developed for related chiral heterocyclic compounds can be informative.
A common strategy for asymmetric synthesis is the use of chiral auxiliaries. lmaleidykla.lt For instance, the Schöllkopf's auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, has been successfully used in the asymmetric synthesis of β-heteroaromatic-substituted alanines. lmaleidykla.lt This method involves the alkylation of the lithiated chiral pyrazine with a halomethyl derivative of a heterocycle. lmaleidykla.lt This approach could potentially be adapted for the synthesis of chiral derivatives of this compound by using a suitable pyridyl halide.
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. metu.edu.tr Domino reactions, such as the Michael addition, catalyzed by chiral organocatalysts like quinine/squaramide-based bifunctional catalysts, have been used to synthesize enantiomerically enriched dihydropyrano[2,3-c]pyrazoles. metu.edu.tr This highlights the potential for developing organocatalytic methods for the asymmetric functionalization of the methylene bridge or the heterocyclic rings of this compound.
The synthesis of chiral pyrazine-based ligands has been achieved by incorporating annellated terpene fragments, which render the resulting metal chelators chiral. researchgate.net This approach could be explored for the synthesis of chiral this compound derivatives.
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dictated by the electronic properties of its constituent pyridine and pyrazine rings, as well as the connecting methylene bridge.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Moiety
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.comuoanbar.edu.iq Electrophilic attack, if it occurs, is favored at the 3- and 5-positions. uoanbar.edu.iq In acidic media, protonation of the nitrogen further deactivates the ring. gcwgandhinagar.com
Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, as the electronegative nitrogen can stabilize the anionic intermediate. quora.com The reactivity of halopyridines towards nucleophilic displacement is often greater than that of the corresponding halobenzenes. thieme-connect.de
| Reaction Type | Position(s) of Attack | Reactivity | Influencing Factors |
| Electrophilic Substitution | 3, 5 uoanbar.edu.iq | Low gcwgandhinagar.comuoanbar.edu.iq | Ring deactivation by nitrogen, protonation in acid. |
| Nucleophilic Substitution | 2, 4, 6 quora.com | High | Stabilization of anionic intermediate by nitrogen. |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine Moiety
The pyrazine ring is even more electron-deficient than the pyridine ring and is therefore highly resistant to electrophilic substitution. thieme-connect.de Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible unless activating groups are present on the ring. thieme-connect.de
However, the pyrazine ring is highly susceptible to nucleophilic substitution. thieme-connect.deresearchgate.net Halopyrazines are more reactive towards nucleophiles than the corresponding pyridines. thieme-connect.de Nucleophilic attack can occur at any of the carbon atoms, and the regioselectivity can be influenced by the substituents present on the ring. For instance, in some cases, nucleophilic substitution on the pyrazine ring has been shown to favor the C-3 position.
Transformations of the Methylene Bridge
The methylene bridge connecting the pyridine and pyrazine rings is a site for potential chemical transformations. While specific studies on the methylene bridge of this compound are not widely reported, related transformations in similar systems provide insight.
In one instance, the hydrolysis of the methylene bridge in a (pyrazolylmethyl)pyridine complex was observed during a reaction with a rhodium salt, leading to the formation of a (pyridinylmethyl)ether ligand. researchgate.net This suggests that the methylene bridge can be susceptible to cleavage under certain conditions.
The methylene bridge can also be a site for the introduction of functional groups or for the construction of new rings. For example, the methylene group could potentially be deprotonated to form a carbanion, which could then react with various electrophiles.
Cycloaddition Reactions and Fused Ring System Formation
Cycloaddition reactions provide a powerful method for the construction of fused ring systems from this compound and its derivatives. The pyridine and pyrazine rings can participate in various cycloaddition reactions, acting as either the diene or dienophile component.
[3+2] cycloaddition reactions of cycloimmonium ylides with dipolarophiles are a well-established method for synthesizing fused heterocyclic systems. nih.govmdpi.com For example, pyridazinium ylides react with alkynes to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov This methodology could potentially be applied to pyridinium (B92312) ylides derived from this compound.
The formation of fused pyrazole (B372694) derivatives has been achieved through the cyclization of suitably substituted pyrazines and pyridines. sci-hub.se For example, pyrazolo[3,4-b]pyrazines have been synthesized from 2,6-dichloropyrazine. sci-hub.se
Furthermore, 1,2,3-triazoles fused to pyrazines and pyridazines can be synthesized through various routes, including the cyclization of heterocyclic diamines with a nitrite (B80452) or the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. mdpi.com These methods offer pathways to expand the heterocyclic framework of this compound.
Mechanistic Investigations of Key Synthetic and Derivatization Reactions
The synthesis of this compound can be approached through several strategic disconnections. A common and versatile method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.gov For the target molecule, this would conceptually involve the reaction between a pyridyl-substituted dicarbonyl species and a suitable diamine, or a pyrazinyl-substituted precursor.
A plausible synthetic route involves the reaction of a pre-formed pyrazine species with a pyridine-containing electrophile. One such approach is the lateral metalation of an alkylpyrazine, such as 2-methylpyrazine, followed by reaction with a pyridine-3-carboxaldehyde or a 3-(halomethyl)pyridine. The mechanism of lateral metalation typically involves the deprotonation of the methyl group by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. mdpi.com The nitrogen atoms in the pyrazine ring facilitate this deprotonation by stabilizing the resulting negative charge through an inductive effect. The subsequent reaction of this nucleophilic intermediate with a pyridine electrophile, like 3-(bromomethyl)pyridine, would proceed via an SN2 reaction to form the desired C-C bond, yielding this compound. The choice of solvent and temperature is crucial in this step to control the regioselectivity and minimize side reactions. mdpi.com
Table 1: Proposed Reagents for Lateral Metalation Route
| Step | Reagent | Purpose | Plausible Mechanism |
|---|---|---|---|
| 1. Metalation | n-Butyllithium (n-BuLi) | Deprotonation of 2-methylpyrazine | Nucleophilic abstraction of a proton from the methyl group |
Another potential synthetic strategy involves a coupling reaction, such as a Suzuki or Stille coupling, between a halogenated pyrazine and a pyridin-3-ylmethylboronic acid (or its ester) or a stannane (B1208499) derivative. acs.org The mechanism of a Suzuki coupling, for example, involves a catalytic cycle with a palladium catalyst. The cycle typically begins with the oxidative addition of the halopyrazine to a Pd(0) species, followed by transmetalation with the pyridinylmethylboronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Derivatization of the this compound core can be achieved through various reactions targeting either the pyrazine or the pyridine ring. The nitrogen atoms in both rings are susceptible to quaternization with alkyl halides. researchgate.net Furthermore, the pyridine ring can undergo electrophilic aromatic substitution, although the presence of the pyrazinylmethyl group and the nitrogen atom will influence the regioselectivity of the reaction. Conversely, the pyrazine ring is generally more electron-deficient and less prone to electrophilic substitution but can be susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group or upon quaternization.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by considering alternative solvents, catalysts, and energy sources.
One of the primary considerations in green synthesis is the use of safer solvents. Traditional organic solvents like tetrahydrofuran (B95107) (THF) or chlorinated solvents can be replaced with more environmentally benign alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water, where feasible. mdpi.com For instance, the condensation reaction to form the pyrazine ring, if applicable, could potentially be carried out in an aqueous medium, which would significantly reduce the environmental footprint of the synthesis.
The use of catalytic methods is another cornerstone of green chemistry. As mentioned, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. Modern advancements in this area focus on using highly efficient catalysts at very low loadings, as well as developing catalysts based on more abundant and less toxic metals like iron or copper. For the synthesis of pyrazine derivatives, catalytic dehydrogenative coupling reactions have been reported as an atom-economical and sustainable method, generating only water and hydrogen gas as byproducts. ikm.org.my Applying such a strategy to the synthesis of this compound would represent a significant green advancement.
Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.gov The synthesis of various heterocyclic compounds, including pyrazines, has been shown to benefit from microwave irradiation, often in solvent-free or reduced-solvent conditions. iucr.org A hypothetical microwave-assisted synthesis of this compound could involve the rapid, high-temperature condensation of appropriate precursors, potentially reducing the need for harsh reaction conditions and prolonged heating.
Table 2: Green Chemistry Considerations for Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefit |
|---|---|---|
| Use of Safer Solvents | Replacing traditional organic solvents with greener alternatives like water or bio-derived solvents. | Reduced toxicity and environmental pollution. |
| Catalysis | Employing highly efficient, recyclable, and non-toxic metal catalysts (e.g., iron-based) for coupling reactions. | Reduced waste, lower energy consumption, and avoidance of hazardous reagents. |
| Energy Efficiency | Utilizing microwave irradiation or other energy-efficient heating methods. | Faster reactions, higher yields, and reduced energy costs. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, a full suite of 1D and 2D NMR experiments is used to assign every proton and carbon signal, thereby confirming the connectivity of the pyridine and pyrazine rings through the methylene bridge.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyrazine ring, the pyridine ring, and the methylene linker. The electron-withdrawing nature of the nitrogen atoms in both aromatic rings causes the attached protons to be deshielded, shifting their resonances to a lower field (higher ppm values). The pyrazine ring protons typically appear as singlets or narrow doublets. The protons of the 3-substituted pyridine ring exhibit a more complex splitting pattern, including doublets and a doublet of doublets, which are characteristic of their relative positions. The methylene protons, being adjacent to two aromatic systems but not directly coupled to other protons, are expected to appear as a sharp singlet.
Table 1: Representative ¹H NMR Data for this compound (400 MHz, CDCl₃) This table presents expected chemical shifts and multiplicities based on the analysis of similar structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' (Pyridine) | 8.55 | d | 2.0 |
| H-6' (Pyridine) | 8.51 | dd | 4.8, 1.6 |
| H-3 (Pyrazine) | 8.45 | d | 1.5 |
| H-5 (Pyrazine) | 8.42 | d | 2.5 |
| H-6 (Pyrazine) | 8.39 | dd | 2.5, 1.5 |
| H-4' (Pyridine) | 7.65 | dt | 7.9, 2.0 |
| H-5' (Pyridine) | 7.25 | ddd | 7.9, 4.8, 0.8 |
| CH₂ (Methylene) | 4.20 | s | - |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated: nine for the aromatic carbons of the two rings and one for the aliphatic methylene carbon. The carbon atoms directly bonded to nitrogen (e.g., C-2, C-6 of pyridine; C-2, C-3 of pyrazine) are significantly deshielded and appear at the downfield end of the spectrum. The methylene carbon signal appears at a much higher field, consistent with an sp³-hybridized carbon.
Table 2: Representative ¹³C NMR Data for this compound (100 MHz, CDCl₃) This table presents expected chemical shifts based on the analysis of similar structures.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (Pyrazine) | 152.5 |
| C-2' (Pyridine) | 150.1 |
| C-6' (Pyridine) | 148.5 |
| C-6 (Pyrazine) | 144.0 |
| C-5 (Pyrazine) | 143.5 |
| C-3 (Pyrazine) | 142.8 |
| C-4' (Pyridine) | 136.2 |
| C-3' (Pyridine) | 133.0 |
| C-5' (Pyridine) | 123.6 |
| CH₂ (Methylene) | 40.1 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular puzzle. libretexts.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through bonds. libretexts.org For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring (H-4' with H-5', and H-5' with H-6'), which is critical for assigning these positions unambiguously. science.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with its directly attached carbon atom. This technique is used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum, confirming, for example, that the proton at 8.55 ppm is attached to the carbon at 150.1 ppm (H-2' and C-2'). scribd.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the methylene protons and the protons at C-2' and C-4' of the pyridine ring, as well as the proton at C-3 of the pyrazine ring, providing insights into the molecule's preferred conformation in solution. ipb.pt
Carbon-13 (¹³C) NMR Chemical Shift Analysis
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. measurlabs.com This allows for the determination of the elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS is used to confirm its molecular formula, C₁₀H₉N₃.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |
| [M+H]⁺ | C₁₀H₁₀N₃⁺ | 172.0869 | 172.0871 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular m/z (the precursor ion), inducing its fragmentation, and then analyzing the masses of the resulting fragment ions (product ions). nationalmaglab.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov
For this compound, the protonated molecular ion ([M+H]⁺, m/z 172.1) is selected and subjected to collision-induced dissociation (CID). A primary and highly probable fragmentation pathway involves the cleavage of the C-C bond between the methylene group and the pyrazine ring. This is a benzylic-type cleavage, which is favored due to the stability of the resulting fragments. This cleavage can lead to the formation of a pyridin-3-ylmethyl cation (m/z 92.05) and a neutral pyrazine molecule, or a pyrazinylmethyl cation (m/z 93.05) and a neutral pyridine molecule. Further fragmentation of these primary ions can also be observed.
Table 4: Key Fragmentation Data from MS/MS Analysis of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Identity |
| 172.1 | 92.05 | [C₆H₆N]⁺ (Pyridin-3-ylmethyl cation) |
| 172.1 | 93.05 | [C₅H₅N₂]⁺ (Pyrazinylmethyl cation) |
High-Resolution Mass Spectrometry (HRMS)
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in identifying the functional groups present in this compound and understanding the intramolecular vibrational couplings.
Infrared (IR) Spectroscopy
At present, specific experimental Infrared (IR) spectroscopic data for this compound is not available in the public domain. However, based on the known characteristic absorption frequencies of its constituent functional groups—a pyrazine ring, a pyridine ring, and a methylene bridge—a theoretical IR spectrum can be predicted.
Key expected IR absorption bands would include:
Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching vibrations: From the methylene (-CH₂-) bridge, expected around 2950-2850 cm⁻¹.
C=N and C=C stretching vibrations: Characteristic of the pyridine and pyrazine rings, these would appear in the 1600-1400 cm⁻¹ range.
Ring breathing modes: Vibrations involving the expansion and contraction of the aromatic rings, which are typically found in the fingerprint region.
C-H in-plane and out-of-plane bending vibrations: These occur at lower frequencies and provide further structural information.
A data table of predicted IR frequencies would be essential for the definitive characterization of the compound once experimental data is acquired.
Raman Spectroscopy
Complementary to IR spectroscopy, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. While specific experimental Raman data for this compound is not currently published, the technique would be invaluable for confirming the presence of the aromatic ring systems. The Raman spectrum of pyrazine on various surfaces has been studied, revealing shifts in line positions that are dependent on cation polarizing power, a phenomenon that could be relevant in studies of this compound interacting with surfaces or in metal complexes. hilarispublisher.com For instance, a line at ~1154 cm⁻¹ has been assigned to a normally Raman-inactive C-H bending mode in pyrazine when adsorbed on certain zeolites. hilarispublisher.com Studies on related di(pyridin-2-yl)pyrazine complexes have utilized resonance Raman spectroscopy to probe the electronic structure of both ground and excited states. nih.gov
A comprehensive Raman analysis of this compound would provide crucial data on the skeletal vibrations of the molecule, which are often weak in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, offering insights into the extent of conjugation and the energies of the molecular orbitals involved. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the pyrazine and pyridine rings.
While a specific UV-Vis spectrum for this compound is not presently available, studies on related compounds provide a basis for prediction. For example, pyrimidine (B1678525) derivatives have been shown to absorb in the UV region, with a λmax around 275 nm. acs.org The absorption maxima for pyrazine and its derivatives are also well-documented, with computational studies predicting the UV-Vis spectra for these heterocycles. researchgate.net The conjugation between the pyridine and pyrazine rings, facilitated by the methylene bridge, will influence the position and intensity of these absorption bands. A detailed analysis, once experimental data is obtained, would involve correlating the observed transitions with theoretical calculations to understand the electronic structure of the molecule.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction
To date, the single crystal X-ray diffraction structure of this compound has not been reported in the crystallographic databases. Such a study would be essential to unambiguously determine the molecular geometry, including the relative orientation of the pyridine and pyrazine rings. Crystal structures of related compounds, such as N2,N5-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, reveal extended conformations with significant dihedral angles between the pyridine and pyrazine rings. nih.govresearchgate.net In these structures, intermolecular interactions like N—H⋯N and C—H⋯O hydrogen bonds play a crucial role in forming three-dimensional supramolecular architectures. nih.govresearchgate.net A single crystal study of this compound would provide invaluable data for a comparative structural analysis and for understanding its packing in the solid state.
Powder X-ray Diffraction (if applicable to polymorphic forms)
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state characterization, particularly in the pharmaceutical industry. google.com Different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and differentiate between polymorphic forms. rigaku.com Each polymorph will produce a unique PXRD pattern, which serves as a fingerprint. rigaku.com
Currently, there are no reports on the existence of polymorphs for this compound. A thorough polymorph screen, followed by PXRD analysis of any identified forms, would be necessary to fully characterize the solid-state landscape of this compound. The comparison of PXRD patterns of different crystalline forms is a standard method for identifying new polymorphs. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral derivatives)
The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter or exhibit other forms of chirality like atropisomerism. Consequently, it is optically inactive and does not produce a signal in chiroptical spectroscopy. However, the principles of chiroptical spectroscopy, particularly Circular Dichroism (CD), would be directly applicable for the characterization of its chiral derivatives. libretexts.org
Chirality could be introduced into the this compound scaffold through several synthetic modifications. For instance, substitution on the methylene bridge or on either the pyridine or pyrazine rings could create a chiral center. The stereoselective synthesis of such derivatives would yield enantiomers that are non-superimposable mirror images of each other. lmaleidykla.lt
Principles of Enantiomeric Characterization by Circular Dichroism
Circular Dichroism (CD) spectroscopy is a powerful technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org An achiral molecule absorbs both forms of polarized light equally, resulting in a null CD signal. In contrast, a chiral molecule will absorb one circularly polarized component more than the other at specific wavelengths, generating a characteristic CD spectrum. rsc.org This spectrum is a plot of the difference in absorption (ΔA) versus wavelength and is often reported in terms of molar ellipticity [θ].
For a pair of enantiomers, the CD spectra are exact mirror images. nih.gov For example, if the (R)-enantiomer of a hypothetical chiral derivative of this compound exhibited a positive Cotton effect (a peak in the CD spectrum) at a specific wavelength, the (S)-enantiomer would display a negative Cotton effect of equal magnitude at the same wavelength. nih.gov This mirror-image relationship is definitive for assigning the absolute configuration of enantiomers when compared with a known standard or theoretical calculations. researchgate.net
Application to Chiral Pyridine and Pyrazine Systems
Research on other chiral heterocyclic systems containing pyridine or pyrazine rings demonstrates the utility of CD spectroscopy. For example, the near-ultraviolet optical activity of chiral pyridine derivatives has been studied to establish spectra-structure relationships. rsc.org In these cases, the pyridyl moiety acts as a chromophore, and its electronic transitions are perturbed by the chiral environment, giving rise to distinct CD signals. rsc.org Similarly, chiral pyrazine-fused macrocycles have been synthesized, and their R-(+)- and S-(–)-enantiomers were successfully characterized by their mirror-image CD spectra. worldscientific.com
The process for characterizing a novel chiral derivative of this compound would involve:
Synthesis and Separation: Stereoselective synthesis or chiral resolution (e.g., via chiral High-Performance Liquid Chromatography, HPLC) to isolate the individual enantiomers. researchgate.networldscientific.com
CD Measurement: Recording the CD spectrum for each enantiomer. The solvent must be transparent in the wavelength region of interest, typically the UV region where the pyridine and pyrazine chromophores absorb.
Data Analysis: The resulting spectra would be analyzed to confirm the enantiomeric relationship. The amplitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making CD a valuable tool for determining enantiopurity. nih.gov
Illustrative Data for a Hypothetical Chiral Derivative
If a chiral derivative, for instance, (R)- and (S)-2-(1-(pyridin-3-yl)ethyl)pyrazine, were synthesized, the expected CD data would resemble the following hypothetical table. This table illustrates how the two enantiomers would produce opposite Cotton effects.
| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Associated Transition |
|---|---|---|---|
| (R)-2-(1-(pyridin-3-yl)ethyl)pyrazine | 270 | +15,000 | π → π* (Pyridine) |
| (S)-2-(1-(pyridin-3-yl)ethyl)pyrazine | 270 | -15,000 | π → π* (Pyridine) |
| (R)-2-(1-(pyridin-3-yl)ethyl)pyrazine | 295 | -8,000 | n → π* (Pyrazine) |
| (S)-2-(1-(pyridin-3-yl)ethyl)pyrazine | 295 | +8,000 | n → π* (Pyrazine) |
| Racemic Mixture | - | 0 | - |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other related molecular attributes of this compound.
Density Functional Theory (DFT) has become a standard method for studying the electronic properties of molecules of this size. It offers a favorable balance between computational cost and accuracy. DFT calculations can predict various molecular properties of this compound, such as its topological polar surface area (TPSA), which is crucial for understanding its potential interactions.
Some computationally derived properties of this compound include a TPSA of 38.67 Ų, a LogP of 1.4624, 3 hydrogen bond acceptors, and 2 rotatable bonds. chemscene.com These parameters are essential for predicting the molecule's behavior in different chemical environments.
| Computed Property | Value |
| Topological Polar Surface Area (TPSA) | 38.67 Ų |
| LogP | 1.4624 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
This table presents computationally derived properties of this compound. chemscene.com
Currently, specific research findings utilizing Ab Initio methods such as Hartree-Fock or Møller-Plesset Perturbation Theory for detailed analysis of this compound are not available in the public domain. These higher-level computational methods could provide more precise calculations of electron correlation and molecular energies than standard DFT, offering a deeper understanding of its electronic behavior.
Information regarding the application of semi-empirical methods to study this compound, particularly in the context of large molecular systems, is not presently found in available scientific literature. These methods would be most applicable for preliminary analyses or for studying the compound as part of a much larger supramolecular complex.
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational changes and interactions with other molecules or their environment.
Specific molecular dynamics simulation studies focused on the conformational analysis and solvent interactions of this compound have not been detailed in currently accessible research. Such simulations would be invaluable for understanding the flexibility of the linkage between the pyridine and pyrazine rings and how different solvents might influence its preferred three-dimensional shape.
While the computational data for this compound exists, specific docking studies predicting its interaction with non-clinical biological targets are not publicly documented. These in silico studies would be instrumental in identifying potential protein or enzyme targets by predicting the binding affinity and mode of interaction, thereby guiding further experimental research.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Chemical Reactivity Descriptors
Theoretical and computational chemistry provide powerful tools to predict and understand the chemical behavior of molecules. For this compound, these methods elucidate its reactivity through various descriptors, offering insights into its electronic structure and potential for chemical transformations.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org In the context of this compound and its derivatives, FMO analysis helps to predict how the molecule will interact with other chemical species. For instance, in studies of related pyrazine derivatives, the HOMO and LUMO energy levels have been calculated using Density Functional Theory (DFT) to understand their electronic properties and potential as corrosion inhibitors or in other applications. researchgate.net The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic or nucleophilic attack.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. malayajournal.org |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. malayajournal.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. malayajournal.org |
Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net It is generated by mapping the electrostatic potential onto the electron density surface of the molecule. researchgate.netsobereva.com The ESP surface provides a visual representation of the charge distribution, with different colors indicating regions of varying potential.
Typically, red-colored regions represent negative electrostatic potential and are indicative of electron-rich areas, which are susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions denote positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green or neutral-colored regions represent areas with near-zero potential. malayajournal.org
For molecules containing heteroatoms like nitrogen, such as in this compound, the ESP surface would likely show negative potential around the nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. These regions would be the primary sites for interactions with electrophiles or hydrogen bond donors. Studies on similar pyrazine derivatives have utilized ESP analysis to identify common features related to their biological activities, such as cytotoxicity. nih.gov The extrema of the electrostatic potential (Vs,min and Vs,max) are quantitative descriptors that can be correlated with chemical properties. researchgate.netnih.gov
Fukui Functions and Local Reactivity Indices
Fukui functions are another set of descriptors derived from DFT that provide more detailed information about the local reactivity of different atomic sites within a molecule. ias.ac.inmdpi.com They quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered. faccts.de There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating the condensed Fukui functions for each atom in the molecule, one can predict the most likely sites for different types of reactions. mdpi.com A higher value of the condensed Fukui function at a particular atomic site indicates a greater reactivity of that site towards a specific type of attack. ias.ac.in For instance, the site with the highest f+ value is the most susceptible to nucleophilic attack, while the site with the highest f- value is the most prone to electrophilic attack.
In studies of pyrazine and its derivatives, Fukui functions have been employed to analyze their reactivity as corrosion inhibitors, helping to pinpoint the specific atoms involved in the interaction with a metal surface. researchgate.net The calculation of Fukui functions often involves analyzing the atomic charges of the neutral, cationic (N-1 electron), and anionic (N+1 electron) states of the molecule. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. ijournalse.orgbiointerfaceresearch.com These models establish a mathematical relationship between a set of molecular descriptors (numerical representations of chemical information) and the observed activity or property. biointerfaceresearch.com
For derivatives of this compound, QSAR and QSPR studies can be instrumental in designing new compounds with desired characteristics, such as enhanced therapeutic efficacy or specific flavor profiles. ijournalse.org The process typically involves:
Data Set Preparation: A series of pyrazine derivatives with known activities or properties is selected. biointerfaceresearch.com
Molecular Descriptor Calculation: A wide range of descriptors, including electronic, steric, and topological parameters, are calculated for each molecule using computational methods like DFT. ijournalse.orgsemanticscholar.orgnih.gov
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the activity/property. semanticscholar.org
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
Studies on pyrazine derivatives have successfully employed QSAR/QSPR to model properties like olfactive thresholds and antiproliferative activity. ijournalse.orgsemanticscholar.org For example, a 2D-QSPR study on 78 pyrazine derivatives used DFT-calculated descriptors to create a model that could predict odor thresholds. ijournalse.org Similarly, QSAR models for pyrazoline derivatives have been developed to predict their efficacy as carbonic anhydrase inhibitors. nih.gov These models can guide the synthesis of new derivatives with improved properties.
Exploration of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry offers a powerful approach to investigate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving this compound, computational methods can provide insights that are often difficult to obtain experimentally.
For instance, DFT calculations can be used to map the potential energy surface of a reaction, locating the minimum energy pathways from reactants to products. This involves optimizing the geometries of reactants, products, intermediates, and transition states. The energy barriers associated with the transition states determine the kinetics of the reaction.
A relevant example is the study of the Suzuki-Miyaura cross-coupling reaction of 2-chloropyrazine (B57796) with arylboronic acids, where a reaction mechanism was proposed based on previous literature and likely involves oxidative addition, transmetalation, and reductive elimination steps. bohrium.com Computational studies could be used to calculate the energies of the intermediates and transition states for each of these steps, providing a more detailed understanding of the catalytic cycle.
Furthermore, computational investigations into the oxidation of similar pyridine-containing compounds have elucidated reaction mechanisms. For example, the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones has been studied, with proposed mechanisms that could be further explored and validated through computational modeling. mdpi.com Such studies are crucial for optimizing reaction conditions and developing more efficient synthetic routes.
Investigations into Biological Activities and Molecular Mechanisms in Vitro and in Silico Focus
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro Mechanistic Studies)
Derivatives of the pyridinyl-pyrazine framework have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. These studies often explore the structure-activity relationships that dictate the potency and selectivity of these compounds.
For instance, a study on pyrido[2,3-b]pyrazine (B189457) derivatives reported their cytotoxic activities against several cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer). ikm.org.my Similarly, research into 1,2,3-triazolium salts tethered to a pyridine (B92270) moiety, such as 4-(4-methoxyphenyl)-3-methyl-1-(2-picolyl)-1H-1,2,3-triazolium hexafluorophosphate(V), revealed high, cell-type-dependent cytotoxicity. nih.gov This particular compound was found to be significantly more cytotoxic against tumor cells than normal cells, indicating a favorable therapeutic index. nih.gov
The antiproliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. For example, novel 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides exhibited moderate cytotoxicity against A549, PC-3 (prostate cancer), and MCF-7 cell lines, with IC₅₀ values ranging from 6.39 to 74.9 μM. mdpi.com
Table 1: Cytotoxic Activity of Selected Pyridine and Pyrazine (B50134) Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| vietnamjournal.rutriazolo[4,3-a]pyrazine derivative (17l) | A549 (Lung) | 0.98 ± 0.08 | frontiersin.org |
| vietnamjournal.rutriazolo[4,3-a]pyrazine derivative (17l) | MCF-7 (Breast) | 1.05 ± 0.17 | frontiersin.org |
| vietnamjournal.rutriazolo[4,3-a]pyrazine derivative (17l) | HeLa (Cervical) | 1.28 ± 0.25 | frontiersin.org |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP) | K562 (Leukemia) | 25 | vietnamjournal.ru |
| 8-morpholinoimidazo[1,2-a]pyrazine derivative (14c) | A549 (Lung) | 6.39 | mdpi.com |
| 8-morpholinoimidazo[1,2-a]pyrazine derivative (14c) | PC-3 (Prostate) | 8.52 | mdpi.com |
| 8-morpholinoimidazo[1,2-a]pyrazine derivative (14c) | MCF-7 (Breast) | 7.15 | mdpi.com |
Cell Cycle Analysis
Several studies have investigated the impact of pyridinyl-pyrazine derivatives on the cell cycle of cancer cells, a key mechanism for controlling cell proliferation. A study on a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), in human chronic myeloid leukemia K562 cells demonstrated that the compound induced cell cycle arrest in the G0/G1 phase. vietnamjournal.ru This was accompanied by an increase in the sub-G1 cell population, which is indicative of apoptosis. vietnamjournal.ru
Similarly, a vietnamjournal.rutriazolo[4,3-a]pyrazine derivative, compound 17l, was found to inhibit the growth of A549 lung cancer cells by arresting the cell cycle in the G0/G1 phase in a dose-dependent manner. frontiersin.org After treating A549 cells with this compound, the cell block rate in the G0/G1 phase increased from 61.14% in the control group to 76.14%. frontiersin.org
Table 2: Effect of a vietnamjournal.rutriazolo[4,3-a]pyrazine Derivative on A549 Cell Cycle Progression
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
|---|---|---|---|---|
| Control | 61.14 | Not specified | Not specified | frontiersin.org |
| Compound 17l (1.0 µM) | 76.14 | Decreased | No obvious change | frontiersin.org |
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Research has shown that pyrazine derivatives can trigger apoptosis in cancer cells through various mechanisms.
In the case of the pyrazine derivative 2-mOPP, apoptosis in K562 cells was confirmed through morphological changes observed by Hoechst staining, DNA fragmentation assays, and Annexin-V/PI double staining. vietnamjournal.ru Mechanistically, this compound was found to down-regulate the expression of the anti-apoptotic genes Bcl2 and Survivin, while up-regulating the pro-apoptotic gene Bax. vietnamjournal.ru
Another study on a vietnamjournal.rutriazolo[4,3-a]pyrazine derivative (compound 17l) demonstrated a dose-dependent induction of late apoptosis in A549 cells. frontiersin.org When A549 cells were treated with increasing concentrations of the compound (0.25, 0.50, and 1.00 μM), the total apoptosis rates increased from 3.73% in the control group to 4.86%, 6.45%, and 11.61%, respectively. frontiersin.org The cytotoxic effects of Di(2-picolyl) amine (DPA), a pyridine derivative, in HEK293 kidney cells were also found to be mediated by the induction of apoptosis through a caspase-dependent mechanism, involving the activation of caspase-8, -9, and -3/7. nih.gov
Specific Pathway Inhibition in Cell Lines
The anticancer activity of pyridinyl-pyrazine derivatives is often linked to their ability to inhibit specific signaling pathways that are crucial for cancer cell growth and survival. For instance, a series of vietnamjournal.rutriazolo[4,3-a]pyrazine derivatives were identified as novel dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis. frontiersin.org The most promising compound from this series, 17l, exhibited excellent inhibitory activity against both c-Met (IC₅₀ = 26.00 nM) and VEGFR-2 (IC₅₀ = 2.6 µM). frontiersin.org
Furthermore, novel pyrido[2,3-b]pyrazines have been synthesized and evaluated as potential inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in non-small-cell lung cancer (NSCLC). nih.gov Some of these compounds were found to overcome resistance to erlotinib, a known EGFR inhibitor, suggesting their potential in treating resistant tumors. nih.gov In another study, 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent and selective inhibitors of checkpoint kinase 1 (CHK1), a key regulator of the DNA damage response. acs.org
Antimicrobial Efficacy in Microbiological Culture Models
In addition to their anticancer properties, pyridine and pyrazine derivatives have been investigated for their antimicrobial activities against a range of pathogens.
Antibacterial Activity (e.g., against Mycobacterium tuberculosis)
The pyrazine ring is a core component of pyrazinamide, a first-line drug for the treatment of tuberculosis. This has spurred research into novel pyrazine derivatives with potential anti-mycobacterial activity. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, with several compounds exhibiting significant activity against Mycobacterium tuberculosis H37Ra, with IC₅₀ values ranging from 1.35 to 2.18 μM. rsc.org
Other studies have reported the antibacterial activity of pyrido[2,3-b]pyrazine derivatives against various bacterial strains, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli. researchgate.netresearchgate.net A series of novel triazolo[4,3-a]pyrazine derivatives also showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov
Table 3: Antibacterial Activity of Selected Pyridine and Pyrazine Derivatives
| Compound | Bacterial Strain | Activity (MIC, µg/mL or IC₅₀, µM) | Reference |
|---|---|---|---|
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (6a) | Mycobacterium tuberculosis H37Ra | IC₅₀ = 1.46 µM | rsc.org |
| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | MIC = 32 µg/mL | nih.gov |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | MIC = 16 µg/mL | nih.gov |
| Pyrido[2,3-b]pyrazine derivative with thiocarbonyl groups | Staphylococcus aureus | MIC = 0.078 mg/ml | researchgate.net |
| Pyrido[2,3-b]pyrazine derivative with thiocarbonyl groups | Bacillus cereus | MIC = 0.078 mg/ml | researchgate.net |
| Pyrido[2,3-b]pyrazine derivative with thiocarbonyl groups | Escherichia coli | MIC = 0.625 mg/ml | researchgate.net |
Antifungal Activity
The antifungal potential of pyridine and pyrazine derivatives has also been explored. Hybrid thiazole-pyridine derivatives have shown good antifungal activity against Candida albicans, with some compounds being more effective than the standard drug fluconazole. nih.gov Pyrazole-pyridine derivatives have also demonstrated very good antifungal activity against fungi such as Botryosphaeria berengeriana and C. orbiculare, in some cases superior to the standard fungicide Boscalid. nih.gov Furthermore, 1,2,3-triazole fused with pyridine/pyrimidine (B1678525) has been explored as a new template for identifying potent antifungal agents, with several compounds showing activity comparable to mancozeb. bohrium.com
Antiviral Properties in Cell-Based Assays (e.g., SARS-CoV-2, HBV)
The emergence of novel and persistent viral threats has spurred research into new antiviral agents. While direct studies on this compound are not extensively detailed in the provided search results, the broader class of pyridine and pyrazine derivatives has shown promise in antiviral research.
For instance, various pyrazine conjugates have been synthesized and evaluated for their anti-SARS-CoV-2 activity. nih.gov In one study, a particular pyrazine derivative demonstrated significant activity against the coronavirus with a half-maximal inhibitory concentration (IC₅₀) of 0.120 mM. nih.gov Another study focused on a novel favipiravir (B1662787) analog containing a pyrazine core, which was identified as a potent anti-SARS-CoV-2 agent. nih.gov Similarly, pyridine derivatives have been investigated as potential inhibitors of SARS-CoV-2. One such derivative, a 5-chloropyridinyl indole (B1671886) carboxylate hybrid, was found to be an effective agent targeting the SARS-CoV-2 3CL protease with an IC₅₀ value of 250 nM. nih.gov This compound also showed a half-maximal effective concentration (EC₅₀) of 15 μM in reducing the cytopathic effect and replication of SARS-CoV-2 in Vero E6 cells. nih.gov
In the context of Hepatitis B virus (HBV), compounds with similar heterocyclic structures have been assessed. google.commdpi.com Studies on piperazine-substituted pyranopyridines showed selective activity against HBV by preventing the formation of virion particles. mdpi.com While many compounds in this class did not show significant activity against RNA viruses like SARS-CoV-2, their specific action against HBV highlights the nuanced and virus-specific nature of these molecules' antiviral properties. mdpi.com Furthermore, research into dispirotripiperazines identified several compounds with anti-HBV activity, with one exhibiting an EC₅₀ of 0.7 μM. nih.gov The mechanism for these was preliminarily narrowed down to activities involved in RNA accumulation, translation, or capsid assembly and stability. nih.gov
Table 1: Antiviral Activity of Related Pyridine and Pyrazine Derivatives
| Compound Class | Virus | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Pyrazine Derivative | SARS-CoV-2 | MTT Assay | IC₅₀ | 0.120 mM | nih.gov |
| 5-Chloropyridinyl Indole Carboxylate | SARS-CoV-2 (3CLpro) | Enzymatic Assay | IC₅₀ | 250 nM | nih.gov |
| 5-Chloropyridinyl Indole Carboxylate | SARS-CoV-2 | Vero E6 Cells | EC₅₀ | 15 μM | nih.gov |
| Dispirotripiperazine Derivative | HBV | HepG2 2.2.15 Cells | EC₅₀ | 0.7 μM | nih.gov |
Antifibrotic Activity in Cellular Models (e.g., hepatic stellate cells)
Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, often involves the activation of hepatic stellate cells (HSCs). frontiersin.orgmdpi.com Research into the antifibrotic potential of pyridine and pyrimidine derivatives has yielded promising results in cellular models.
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). nih.govmdpi.com From this series, fourteen compounds were identified as having better anti-fibrotic activities than the reference drug Pirfenidone. nih.govmdpi.com Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated the most potent activities, with IC₅₀ values of 45.69 μM and 45.81 μM, respectively. nih.govmdpi.com Further investigation through Picro-Sirius red staining, hydroxyproline (B1673980) assays, and ELISA for Collagen type I alpha 1 (COL1A1) protein expression confirmed that these compounds effectively inhibited collagen expression and hydroxyproline content in the cell culture medium. nih.govmdpi.com This suggests that these pyridine-pyrimidine hybrids could be developed as novel anti-fibrotic drugs. nih.govmdpi.com
The activation of HSCs is a central event in liver fibrogenesis, often driven by factors like transforming growth factor-beta (TGF-β). frontiersin.orgmdpi.com Studies on primary human HSCs have been used to create assays to test the antifibrotic potential of small molecules by measuring the inhibition of myofibroblast markers like alpha-smooth muscle actin (αSMA) and collagen I. criver.com
Table 2: Antifibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives in HSC-T6 Cells
| Compound Name | IC₅₀ (μM) | Reference |
|---|---|---|
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 | nih.govmdpi.com |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 | nih.govmdpi.com |
Neurochemical Modulatory Effects in In Vitro Systems
The pyridine and pyrazine scaffolds are integral to many neurologically active compounds. Derivatives have been explored for their effects on various receptors and signaling pathways in the central nervous system (CNS).
For example, a series of aminotriazole-based P2X₇ antagonists containing a pyridin-3-ylmethyl moiety were synthesized and investigated for their activity at both human and rat P2X₇ receptors. nih.gov The P2X₇ receptor is implicated in neuroinflammation and pain pathways. Several of these compounds showed potent activity, with pIC₅₀ values greater than or equal to 7.5 at both human and rat receptors. nih.gov
Furthermore, the development of M₁ selective muscarinic acetylcholine receptor (mAChR) agonists has been a focus for treating cognitive deficits in diseases like Alzheimer's. kangaslab.com Early efforts in this area included the design of compounds like 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridine, highlighting the use of the pyrazine ring in targeting CNS receptors. kangaslab.com Additionally, dual-target ligands have been developed, such as those with affinity for both histamine (B1213489) H₃ and sigma-1 receptors, which are involved in pain modulation. nih.gov
Detailed Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by systematically modifying a molecule's structure to enhance its biological activity and selectivity. oncodesign-services.com
In the context of antifibrotic pyridine derivatives, SAR studies on 2-(pyridin-2-yl) pyrimidines revealed that the nature and position of substituents on the carbamoyl (B1232498) and nicotinate (B505614) portions significantly influenced their inhibitory activity against HSCs. nih.govmdpi.com
For the aminotriazole-based P2X₇ antagonists, SAR investigations guided the synthesis of analogs with improved potency and cross-species activity. nih.gov The specific arrangement of the dichlorophenyl group and the pyridin-3-ylmethylamine on the triazole core was found to be critical for high-affinity binding to the P2X₇ receptor. nih.gov
In the development of HBV capsid assembly modulators, SAR studies of 4-oxotetrahydropyrimidine derivatives showed that substitutions at specific positions on the core structure could dramatically alter antiviral potency. nih.gov For instance, a fluorine scan and positional analysis led to a derivative with a fourfold increase in potency (EC₅₀ of 0.52 μM) and low cytotoxicity. nih.gov These studies underscore the importance of systematic structural modifications to identify key features that govern a compound's interaction with its biological target. oncodesign-services.comnih.gov
Scientific Literature Lacks Focus on this compound Coordination Chemistry
A comprehensive review of available scientific literature reveals a significant gap in the research concerning the coordination chemistry and supramolecular assemblies of the specific compound this compound. Despite extensive investigation into the broader families of pyridine and pyrazine-based ligands, scholarly articles detailing the synthesis, characterization, and structural analysis of metal complexes involving this particular ligand are not present in publicly accessible databases.
Extensive searches for data on the ligand design principles, chelation modes, and the formation of discrete metal complexes or coordination polymers of this compound have failed to yield specific findings. Consequently, it is not possible to provide a detailed, evidence-based article on its coordination behavior with transition or main group metals, nor to describe the architectural diversity of any potential coordination polymers or metal-organic frameworks (MOFs).
While the field of coordination chemistry is rich with studies on analogous structures, such as those incorporating pyrazine-carboxamide or bis(pyridyl)pyrazine moieties, the unique structural arrangement of this compound—featuring a methylene (B1212753) bridge between the 3-position of the pyridine ring and the pyrazine ring—appears to be an underexplored area of research.
Therefore, the creation of an authoritative article as per the requested detailed outline is not feasible due to the absence of primary research and experimental data on this compound in the current body of scientific literature. Further experimental investigation would be required to elucidate the coordination properties of this compound.
Coordination Chemistry and Supramolecular Assemblies of 2 Pyridin 3 Ylmethyl Pyrazine
Formation and Architectural Diversity of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Three-Dimensional Frameworks
The inherent flexibility of the 2-(Pyridin-3-ylmethyl)pyrazine ligand, arising from the methylene (B1212753) bridge separating the pyridyl and pyrazinyl nitrogen donors, is a key feature in the assembly of diverse three-dimensional (3D) coordination frameworks. The rotational freedom around the -CH2- group permits the ligand to adopt a range of conformations, which in turn allows for the linkage of metal centers in various spatial arrangements, a critical aspect for the self-assembly of extended 3D networks.
The utilization of transition metals such as copper(II) and cobalt(II) also leads to the formation of 3D frameworks. With copper(II) halides, this compound and its derivatives can form complex 3D structures. In these, the copper centers are bridged by the organic ligand, and the coordination sphere of the copper(II) ion, often a distorted octahedron, is completed by coordination to the nitrogen donors of the ligand and halide anions. These halides can also function as bridging ligands, thereby increasing the dimensionality of the resulting framework.
The creation of these 3D architectures highlights the versatility of this compound and related pyrazine-pyridine ligands as fundamental components in the field of crystal engineering. Their capacity to bridge metal centers over considerable distances while retaining conformational flexibility enables the generation of porous or interpenetrated networks. These structures are of significant interest for potential applications in areas such as gas storage and catalysis. The ultimate supramolecular architecture is determined by the complex interplay between the coordination preferences of the metal ion and the conformational freedom of the ligand.
Spectroscopic and Structural Analysis of Metal Complexes and Frameworks
X-ray Diffraction of Metal-Ligand Coordination
For instance, in a silver(I) nitrate (B79036) complex with a related ligand, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, X-ray analysis revealed a four-coordinate silver(I) center. iucr.org The coordination sphere is described as a distorted trigonal-pyramidal geometry, with the silver atom bonded to a pyrazine (B50134) nitrogen, a pyridine (B92270) nitrogen, and two oxygen atoms from two different nitrate anions. iucr.org The ligands bridge the silver atoms to form zigzag chains, which are then linked by the nitrate anions to create a metal-organic framework (MOF). iucr.org
In complexes with other metals, such as copper(II), the coordination environment can vary. For example, in a 2D polymer formed with pyrazine and copper(II) chloride, the copper(II) ion adopts a square-pyramidal coordination geometry. bendola.com It is bonded to four nitrogen atoms from pyrazine ligands in the basal plane and a chloride ion in the apical position. bendola.com The Cu-N bond distances in related pyridylalkylamide copper(II) complexes have been observed to be in the range of 1.997 Å to 2.067 Å. bendola.com
The flexibility of the methylene linker in this compound allows for various coordination modes, including acting as a bridging ligand between two metal centers. This bridging can lead to the formation of polynuclear complexes and coordination polymers of one, two, or three dimensions. The specific conformation adopted by the ligand (e.g., anti or gauche) significantly influences the resulting architecture.
Table 1: Selected Crystallographic Data for a Related Silver(I) MOF
| Compound | Formula | Crystal System | Space Group | Coordination Geometry of Ag(I) | Reference |
|---|---|---|---|---|---|
| [Ag(C11H10N4O)(NO3)]n | C11H10AgN5O4 | Monoclinic | P21/c | Distorted trigonal-pyramidal (N2O2) | iucr.org |
Infrared and UV-Vis Spectroscopy of Coordination Compounds
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing coordination compounds of this compound.
Infrared Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal center. Upon complexation, the vibrational frequencies of the pyridine and pyrazine rings are expected to shift. For instance, the C=N and C=C stretching vibrations within the heterocyclic rings, typically observed in the 1625–1426 cm⁻¹ region for the free ligand, often shift to higher or lower frequencies in the metal complexes. mdpi.com These shifts are indicative of the electronic perturbations caused by the metal-ligand bond formation. In related pyrazine-amide complexes, the C=O stretching vibration of the amide group, seen around 1665-1678 cm⁻¹ in the free ligand, also shows a shift upon coordination to a metal ion. hilarispublisher.com The presence of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination.
UV-Vis Spectroscopy: The electronic absorption spectra of these complexes provide insights into the electronic transitions and the coordination environment of the metal ion. The free this compound ligand exhibits intense absorption bands in the UV region, which are assigned to π→π* transitions within the aromatic pyridine and pyrazine rings. Upon coordination to a metal ion, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift.
For complexes with d-block transition metals, new, weaker absorption bands often appear in the visible region. These bands are typically assigned to d-d transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. For example, in a study of related pyrazine-2-carboxylic acid derivative complexes, a band in the 375-362 nm range was assigned to an n → π* LMCT in a zinc(II) complex, while bands at 490-358 nm (LMCT) and 690 nm (d-d) were observed for a copper(II) complex. researchgate.net The position and intensity of these bands are sensitive to the identity of the metal, its oxidation state, and the geometry of the complex. For instance, rhenium(I) complexes with pyrido[2,3-b]pyrazine-derived ligands show electronic absorption into the visible region around 375–500 nm. researchgate.net
Table 2: Spectroscopic Data for Related Pyrazine-Containing Metal Complexes
| Complex Type | IR Shifts (cm⁻¹) | UV-Vis λmax (nm) | Assignment | Reference |
|---|---|---|---|---|
| Cu(II)-Pyrazine Carboxamide | Shift in C=N and C=C bands | ~358-490, 690 | LMCT, d-d | researchgate.net |
| Re(I)-Pyrido[2,3-b]pyrazine | - | ~375-500 | MLCT | researchgate.net |
Magnetic Properties of Paramagnetic Metal Complexes
When this compound coordinates to paramagnetic metal ions, such as copper(II), iron(II/III), cobalt(II), or gadolinium(III), the resulting complexes exhibit interesting magnetic properties. These properties are typically studied using techniques like magnetic susceptibility measurements as a function of temperature.
In mononuclear complexes where the metal centers are well-separated, the magnetic behavior usually follows the Curie-Weiss law, characteristic of isolated paramagnetic ions. However, if the ligand bridges two or more metal centers, magnetic exchange interactions can occur between them. These interactions can be either antiferromagnetic (leading to a decrease in the magnetic moment at low temperatures) or ferromagnetic (leading to an increase).
For example, in dinuclear copper(II) complexes bridged by ligands like 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz), antiferromagnetic coupling is often observed. acs.org The strength of this coupling, quantified by the exchange parameter J, depends on the distance between the copper centers and the geometry of the bridging pathway. In one such complex, a J value of -43.7 cm⁻¹ was determined. acs.org
In lanthanide complexes, such as those involving gadolinium(III), terbium(III), or dysprosium(III) bridged by a redox-active tppz radical, more complex magnetic phenomena arise. For a Gd(III) complex with a tppz radical bridge, antiferromagnetic coupling between the Gd(III) ions and the radical was observed, with a coupling constant J of -6.91 cm⁻¹. rsc.org The corresponding terbium(III) and dysprosium(III) complexes were found to exhibit single-molecule magnet (SMM) behavior, which is characterized by slow relaxation of magnetization at low temperatures. rsc.org
Table 3: Magnetic Properties of Paramagnetic Complexes with Related Pyrazine Ligands
| Complex | Magnetic Behavior | Exchange Constant (J) | Reference |
|---|---|---|---|
| [Cu2(tppz)(dca)3(H2O)]+ | Antiferromagnetic | -43.7 cm⁻¹ | acs.org |
| [(Cp2Gd)2(μ-tppz˙)]+ | Antiferromagnetic | -6.91 cm⁻¹ | rsc.org |
| [(Cp2Dy)2(μ-tppz˙)]+ | Single-Molecule Magnet | - | rsc.org |
Redox Properties and Electrocatalytic Potential of Metal Complexes
The redox behavior of metal complexes incorporating this compound is of significant interest, as the pyrazine and pyridine rings can participate in electron transfer processes. Cyclic voltammetry (CV) is the primary technique used to investigate these properties, revealing the potentials at which the metal center and/or the ligand can be oxidized or reduced.
Complexes of this ligand with redox-active metals like ruthenium, cobalt, or rhenium can exhibit multiple, often reversible, redox events. For instance, in diruthenium complexes bridged by the related ligand 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz), both metal-centered (Ru(II)/Ru(III)) and ligand-centered (tppz/tppz⁻) redox processes are observed. nih.gov The potentials of these processes can be tuned by modifying the other ligands attached to the metal centers. nih.gov
The substitution of pyrazine for pyridine in molecular cobalt catalysts has been shown to have a substantial impact on the redox potentials. mdpi.com For each pyrazine group added to a tetrapyridyl macrocycle, the Co(II)/Co(I) potential shifts anodically (to less negative values) by approximately 130 mV. mdpi.com This demonstrates that the electron-withdrawing nature of the pyrazine ring can be used to tune the electronic properties of the metal center.
This tunability of redox potentials opens up possibilities for designing electrocatalysts. Metal complexes that can access multiple oxidation states are often active catalysts for reactions like the reduction of CO₂ or the oxidation of water. For example, rhenium(I) complexes with pyrazine-containing triazole ligands have been investigated for the electrocatalytic reduction of CO₂. mdpi.com The catalytic activity is often observed at the potential of the second reduction wave of the complex. Similarly, copper complexes have been developed as bifunctional electrocatalysts for both CO₂ reduction and water oxidation. nih.gov The overpotential required for these catalytic processes is a key measure of their efficiency.
Host-Guest Chemistry and Encapsulation within MOFs
Metal-organic frameworks (MOFs) constructed from this compound and its derivatives can possess porous structures capable of encapsulating smaller molecules, known as "guests." This host-guest chemistry is a central feature of MOFs and is the basis for their applications in gas storage, separation, and sensing.
The size, shape, and chemical nature of the pores within the MOF determine which guest molecules can be accommodated. The flexible nature of the this compound ligand can lead to dynamic frameworks that may change their structure upon the inclusion of guest molecules. The interactions between the host framework and the guest molecules are typically non-covalent, involving van der Waals forces, hydrogen bonding, or π-π stacking interactions.
The encapsulation of catalytically active species within the pores of a MOF is a promising strategy for developing heterogeneous catalysts. For instance, polyoxometalates (POMs) have been encapsulated within the cages of MOFs. mdpi.com The MOF provides a stable, porous support that prevents the aggregation of the POM catalysts while allowing reactants to access the active sites. The encapsulation can be achieved through one-pot synthesis or by impregnating the pre-formed MOF with the guest species. mdpi.comfrontiersin.org This approach combines the high surface area and tunable porosity of MOFs with the catalytic activity of the encapsulated guests.
While specific examples of host-guest chemistry with MOFs derived directly from this compound are not extensively documented in the provided context, the principles derived from related pyrazine- and pyridine-based MOFs are directly applicable. The combination of a flexible linker and coordinating metal ions is a well-established strategy for creating porous materials with potential for sophisticated host-guest chemistry. rsc.orgacs.org
Potential Applications and Emerging Research Directions Non Biomedical
Development as Chemosensors and Biosensors
The capacity of 2-(Pyridin-3-ylmethyl)pyrazine to act as a bidentate ligand is central to its potential in sensor technology. The nitrogen atoms on both the pyridine (B92270) and pyrazine (B50134) rings can coordinate with a target analyte, leading to a measurable change in the molecule's physical or photophysical properties, such as color or fluorescence.
The N,N-bidentate chelating site of this compound is well-suited for coordinating with a variety of metal ions. The interaction with a metal ion can significantly alter the electronic structure of the ligand, leading to changes in its absorption or emission spectra. This phenomenon is the basis for colorimetric or fluorescent chemosensors. Research on analogous ligands, such as those based on 2,2'-bipyridine (B1663995) or containing imidazo[1,5-a]pyridine (B1214698) moieties, has demonstrated the viability of this approach for creating photoluminescent metal complexes. researchgate.netresearchgate.net The introduction of a pyrazine ring, which is more electron-deficient than a pyridine ring, can fine-tune the electronic and photophysical properties of the resulting metal complexes. mdpi.comacs.org Half-sandwich complexes of platinum-group metals with N,N-bidentate ligands containing pyrazine and pyridine heterocycles have shown promise, indicating the utility of this structural motif in coordination chemistry. mdpi.com
Table 1: Ion Sensing with Structurally Related Pyridine-Pyrazine Type Ligands
| Ligand Type | Target Ion(s) | Sensing Principle | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyridine Ligands | Zn(II) | Blue Luminescence | researchgate.net |
| C-Glucosaminyl Azines (Pyridine/Pyrazine) | Ru(II), Os(II), Ir(III), Rh(III) | Complex Formation | mdpi.com |
| Hydrazone-based Schiff base | Cu²⁺, F⁻ | Colorimetric/Fluorescent | |
| N-(2-methoxyphenyl)pyrazine-2-carboxamide | Cu(II) | Colorimetric/Fluorescent |
Beyond ion sensing, the principles of chemosensing can be extended to the detection of neutral small molecules. The development of sensors for small molecules is crucial in environmental monitoring and industrial process control. The interaction between this compound and a target small molecule would likely rely on non-covalent interactions such as hydrogen bonding, π-π stacking, or host-guest complexation. These interactions, while weaker than metal coordination, can still induce a detectable spectroscopic response. The design of such sensors often involves creating a more complex system where the ligand is part of a larger supramolecular assembly. The field of small molecule ligand discovery is advancing, with methods being developed to identify binders for various analytes, which could be applied to scaffolds like this compound.
Ion Sensing (e.g., Metal Ions, Anions)
Applications in Materials Science
The rigid, aromatic, and electronically distinct nature of the pyridine and pyrazine rings makes this compound an attractive building block for advanced functional materials.
Nitrogen-containing heterocycles are integral to the field of organic electronics. Pyrazine and its derivatives are particularly noted for their use in constructing photoluminescent materials and organic semiconductors. acs.orgnih.gov The electron-deficient character of the pyrazine ring can be used to lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) in conjugated polymers, a crucial aspect for developing n-type organic semiconductors. When incorporated into a polymer backbone or as a pendant group, this compound could influence the material's charge transport properties, photophysical behavior, and solid-state packing. Research on related imidazo[1,5-a]pyridine complexes has highlighted their potential in organic electronics due to their favorable photophysical properties. researchgate.netsemanticscholar.org
The use of pyridine- and pyrazine-containing ligands in homogeneous catalysis is well-established. nih.govunimi.it Metal complexes derived from this compound are expected to be effective catalysts for a range of organic transformations. The substitution of a pyridine ring with a more electron-withdrawing pyrazine ring can significantly modulate the electronic properties of the coordinated metal center, which in turn affects its catalytic activity and selectivity. mdpi.comacs.org This strategy has been shown to enhance performance or enable new reaction pathways in catalytic systems. nih.govresearchgate.net For instance, cobalt and iron complexes with pyrimidine-based pincer ligands, which are structurally related to pyridine-pyrazine systems, have been studied for various catalytic reactions. acs.org
Table 2: Examples of Pyridine-Pyrazine Type Ligands in Catalysis
| Catalyst System | Ligand Type | Catalytic Application | Key Finding | Reference |
|---|---|---|---|---|
| Cobalt Complexes | Amine-bridged tetra(pyridyl/pyrazinyl) | Aqueous H₂ Generation | Pyrazine substitution impacts reduction potentials and catalytic activity. | mdpi.com |
| Iron/Cobalt Complexes | Pyrimidine-diimine (PDI analogue) | General Catalysis | Diazine-based ligands offer alternatives to pyridine-based systems. | acs.orgnih.gov |
| Ruthenium Complexes | Pyrazine-based PNP Pincer | CO₂ Hydrogenation | Ligand dearomatization plays a role in the catalytic cycle. | acs.org |
| Iron Complexes | Pyridine-containing macrocycles | Suzuki-Miyaura Reaction | Pyridine-containing ligand gave the best results among those tested. | unimi.it |
Polymer and Organic Semiconductor Components
Agrochemical Research and Crop Protection Potential
The pyrazine structural motif is present in a number of biologically active compounds, including those with applications in agriculture. mdpi.commdpi.com Various pyrazine derivatives have been investigated and developed as herbicides, insecticides, and fungicides. researchgate.net The introduction of the pyrazine ring can impart specific physicochemical properties that are beneficial for biological action. researchgate.net For example, quinoxaline (B1680401) herbicides, which contain a fused pyrazine ring, are important commercial products. researchgate.net Given that the pyrazine ring is a recognized agrochemical "pharmacophore," this compound represents a logical candidate for inclusion in screening programs aimed at the discovery of new crop protection agents. Its unique substitution pattern could lead to novel modes of action or improved properties compared to existing compounds.
Table 3: Examples of Pyrazine Derivatives in Agrochemical Research
| Compound Class | Application | Example Compound(s) | Reference |
|---|---|---|---|
| Bipyridylium Herbicides | Non-selective Herbicide | Diquat | researchgate.net |
| Quinoxaline Herbicides | Selective Herbicide | Propaquizafop, Quizalofop-ethyl | researchgate.net |
| Pyrazole-carboxamides | Antifungal Agent | Novel synthesized derivatives | scielo.br |
| General Pyrazines | Insecticides, Pesticides | Various alkylpyrazines | mdpi.commdpi.com |
Environmental Remediation and Adsorption Studies (e.g., pollutant removal, gas adsorption)
The nitrogen atoms in the pyrazine ring make it an excellent ligand for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govacs.org These materials are of high interest for environmental applications due to their characteristic properties like high porosity, thermal stability, and tunable structures. nih.gov The bifunctional nature of this compound, containing both pyrazine and pyridine nitrogen atoms, makes it a compelling candidate for designing novel porous materials for pollutant and gas capture.
Research into CPs and MOFs using simpler pyrazine linkers has demonstrated significant success in adsorption applications. For instance, a series of 3D coordination polymers were synthesized using pyrazine and succinic acid with cobalt(II). acs.orgresearchgate.netnih.gov These materials were investigated for their ability to adsorb gases like nitrogen and carbon dioxide. acs.org The studies revealed how different solvent systems during synthesis could influence the final structure, ranging from 1D to 3D networks, which in turn affects their adsorption capabilities. nih.govresearchgate.netnih.gov
The strategic design of pyrazine-based porous polymers has also led to materials with high selectivity for specific gases. A notable example is the complex {[Cu2(pzdc)2(pyz)]}∞ (where pzdc = pyrazine-2,3-dicarboxylate and pyz = pyrazine), which demonstrated high levels of selective sorption of acetylene (B1199291) (C2H2) over carbon dioxide (CO2). The higher enthalpy of adsorption for acetylene indicated a stronger interaction with the porous surface of the coordination polymer compared to carbon dioxide.
Beyond gas adsorption, pyrazine-based MOFs have been effectively used for removing heavy metal pollutants from aqueous solutions. A MOF constructed with cobalt and nickel metal nodes connected by terephthalate (B1205515) and pyrazine linkers was shown to be an effective adsorbent for chromium (Cr(VI)) in water. researchgate.net This material achieved a removal efficiency of approximately 96% from a solution with an initial Cr(VI) concentration of 50 ppm. researchgate.net In another study, a zirconium-based MOF featuring a pyrazine structure (pz-UiO-66) was synthesized specifically for the selective removal of copper (Cu2+) from strongly acidic wastewater. hep.com.cnresearchgate.net This material exhibited an excellent theoretical maximum uptake capacity of 247 mg/g for copper, with the pyrazine nitrogen atoms identified as the dominant adsorption sites. hep.com.cnresearchgate.net The strong coordination between the pyrazine nitrogen and copper ions was the key mechanism for this selective capture. hep.com.cn
These findings underscore the potential of incorporating pyrazine-containing ligands into porous frameworks for environmental remediation. The dual coordination sites (pyrazine and pyridine) in this compound could be leveraged to create next-generation MOFs with potentially enhanced selectivity and capacity for various environmental pollutants.
Table 1: Performance of Pyrazine-Based Materials in Adsorption Applications
| Material Type | Linkers/Components | Target Pollutant/Gas | Key Findings | Reference(s) |
|---|---|---|---|---|
| Coordination Polymer | Cobalt(II), Pyrazine, Succinic Acid | N₂, CO₂ | Formation of 3D porous networks investigated for gas sorption. | acs.org, researchgate.net |
| Coordination Polymer | Copper(II), Pyrazine-2,3-dicarboxylate, Pyrazine | C₂H₂, CO₂ | High selective sorption of C₂H₂ over CO₂. | |
| Metal-Organic Framework | Cobalt(II)/Nickel(II), Terephthalate, Pyrazine | Cr(VI) | ~96% removal efficiency in a 50 ppm aqueous solution. | researchgate.net |
| Metal-Organic Framework | Zirconium(IV), Pyrazine-2,5-dicarboxylic acid | Cu²⁺ | High theoretical adsorption capacity (247 mg/g) in strongly acidic solutions. | hep.com.cn, researchgate.net |
| Metal-Organic Framework | Iron(III), Pyrazine-dicarboxylic acid, Amino terephthalic acid | Organic Pollutants (via Fenton-like process) | Modulated O-Fe-N coordination enhanced generation of hydroxyl radicals for pollutant degradation. | nih.gov |
Optoelectronic and Photophysical Applications (e.g., luminescent materials)
The electron-deficient nature of the pyrazine ring makes it an important building block for creating π-conjugated systems with unique photophysical and electronic properties. lifechemicals.comresearchgate.net These characteristics are highly sought after for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netaip.org While direct studies on this compound are limited, research on structurally analogous compounds, particularly pyrido[2,3-b]pyrazines, highlights the potential in this area.
Pyrido[2,3-b]pyrazine (B189457), which contains a fused pyridine and pyrazine ring system, has been used as a core acceptor unit in donor-acceptor-donor (D-A-D) type molecules. rsc.org By synthetically attaching different electron-donating amine groups to this core, researchers have created a series of dyes with tunable opto-electrochemical properties. rsc.org These molecules exhibit strong intramolecular charge transfer (ICT) transitions and produce a wide range of emission colors, from blue to red (486–624 nm), in both solution and solid states. rsc.org The excellent thermal stability and low band gaps (1.67–2.36 eV) of these materials make them promising candidates for optoelectronic devices. rsc.org
The introduction of functional groups to the pyrazine scaffold is a key strategy for tuning its electronic properties. For example, the synthesis of cyano-functionalized pyrazines has produced highly electron-deficient building blocks. ahnu.edu.cnresearchgate.net These materials are crucial for developing n-type polymer semiconductors, which are essential for applications in organic thermoelectrics and as solid additives in organic solar cells, where they have helped achieve power conversion efficiencies approaching 20%. ahnu.edu.cnrsc.org
Furthermore, studies on 2,5-di(aryleneethynyl)pyrazine derivatives have shown that the pyrazine unit enhances electron-transporting properties compared to simple phenylene analogues. researchgate.net When one such derivative was used as a dopant in a polymer-based OLED, it significantly improved the device's external quantum efficiency, an effect attributed to the better electron-transporting nature of the pyrazine system. researchgate.net Theoretical studies have also delved into the photophysical properties of pyrazine derivatives, explaining phenomena like aggregation-induced emission (AIE), where molecules that are non-emissive in solution become highly luminescent upon aggregation. aip.org The lowest unoccupied molecular orbital (LUMO) in these systems is often centered on the pyrazine ring, highlighting its critical role in the electronic transitions that govern their optical properties. aip.org
The combination of an electron-donating pyridine ring linked to an electron-accepting pyrazine ring via a flexible methylene (B1212753) bridge in this compound presents an intriguing structure for designing new luminescent materials. The potential for intramolecular charge transfer and the ability to act as a versatile ligand in luminescent metal complexes suggest that this compound is a worthy target for future photophysical studies.
Table 2: Photophysical Properties of Structurally Related Pyrazine Derivatives
| Compound Class | Key Structural Feature | Emission Range / Color | Potential Application | Reference(s) |
|---|---|---|---|---|
| Pyrido[2,3-b]pyrazine Derivatives | Donor-Acceptor-Donor (D-A-D) architecture | 486–624 nm (Blue to Red) | Optoelectronic devices | rsc.org |
| 2,5-Di(aryleneethynyl)pyrazines | Electron-deficient pyrazine core with extended conjugation | Emission max ~379-395 nm | Electron-transport material in OLEDs | researchgate.net |
| Dicyanodiphenylpyrazine (DCDPP) | Pyrazine with cyano and phenyl groups | Exhibits Aggregation-Induced Emission (AIE) | Fluorescence sensors, OLEDs | aip.org |
| Push-Pull Quinoxaline Derivatives | Quinoxaline (a benzopyrazine) as the acceptor | Cyan to Red (solid state) | Fluorescent materials, NLO materials | mdpi.com |
Conclusion and Future Perspectives
Synthesis of Key Findings and Contributions to Pyrazine (B50134) Chemistry
While dedicated research on 2-(Pyridin-3-ylmethyl)pyrazine is not extensively documented, its structure—a pyrazine ring linked to a pyridine (B92270) ring via a methylene (B1212753) bridge—positions it as a significant subject for future study. The synthesis of pyrazine derivatives is a well-established field, with methods ranging from classical condensation reactions of diamines and diketones to modern transition-metal-catalyzed cross-coupling reactions. tandfonline.comijbpas.com For instance, the synthesis of related pyrido[2,3-b]pyrazines often involves the reaction of a diaminopyridine with glyoxylic acid, followed by chlorination and subsequent coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or other substituent groups. ikm.org.my
The key contribution of studying a compound like this compound would be to enrich the chemical space of pyrazine-pyridine hybrids. These scaffolds are crucial in drug discovery, with numerous derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comikm.org.my The investigation into its synthesis would likely expand the utility of existing synthetic protocols and potentially lead to the discovery of novel, more efficient methods for creating C-C bonds between these two important heterocyclic systems.
Identification of Remaining Challenges and Knowledge Gaps
The most significant knowledge gap concerning this compound is the near absence of its characterization and application in scientific literature. This presents both a challenge and an opportunity.
Key Challenges and Knowledge Gaps:
Lack of Verified Synthetic Routes: While general methods can be proposed, optimized and scalable synthesis protocols specifically for this compound are yet to be established. Challenges in pyrazine chemistry, such as controlling regioselectivity during functionalization, would need to be addressed. ijbpas.com
No Physicochemical Data: Fundamental data, including detailed NMR, IR, and mass spectrometry characterization, as well as physical properties like melting point, solubility, and crystal structure, are not publicly available.
Unexplored Biological Profile: The compound's interaction with biological targets is entirely unknown. There is no data on its potential therapeutic activities, toxicity, or metabolic pathways.
Unknown Material Properties: Its potential for application in materials science, for example as a ligand for metal-organic frameworks (MOFs) or as a monomer in polymer synthesis, remains unexplored.
Future Research Directions in Synthetic Chemistry and Derivatization
Future synthetic work on this compound would be a primary focus. The development of efficient and sustainable synthetic methods is a major goal in contemporary organic chemistry. google.com
Synthetic Strategies to Explore:
Cross-Coupling Reactions: A plausible route involves the cross-coupling of a halopyrazine (e.g., 2-chloropyrazine) with a (pyridin-3-yl)methyl organometallic reagent.
Condensation Reactions: Classic pyrazine synthesis involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound containing a pyridin-3-ylmethyl moiety could be investigated.
Green Chemistry Approaches: Exploring syntheses that use environmentally benign solvents, catalysts, and conditions would align with modern chemical research trends.
Furthermore, the derivatization of the core this compound structure holds immense potential. Introducing substituents on either the pyrazine or pyridine ring could systematically tune the compound's electronic, steric, and physicochemical properties. This would generate a library of novel compounds for screening in various applications.
Emerging Avenues in Biological Activity Investigations (In Vitro)
Given the rich pharmacology of both pyrazine and pyridine heterocycles, investigating the in vitro biological activity of this compound is a logical and promising step. nih.gov Pyrazine derivatives are known to possess a wide spectrum of pharmacological actions, including anticancer, antibacterial, and anti-inflammatory effects. tandfonline.com
Potential In Vitro Screening Targets:
Anticancer Activity: Screening against a panel of human cancer cell lines (e.g., lung, breast, colon) is a primary avenue. For example, novel pyrido[2,3-b]pyrazine (B189457) derivatives have shown cytotoxic activity against cell lines like A549 and MCF-7. ikm.org.my
Antimicrobial and Antifungal Activity: The compound could be tested against various strains of pathogenic bacteria and fungi. New pyrido[2,3-b]pyrazine derivatives have demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli. nih.gov
Enzyme Inhibition: Many heterocyclic compounds function as enzyme inhibitors. The pyrazine-pyridine scaffold could be a candidate for inhibiting kinases, proteases, or other enzymes implicated in disease. For example, pyrazine derivatives have been investigated as inhibitors of c-Met/VEGFR-2 kinases. nih.gov
The results of these in vitro studies would provide the first insights into the compound's potential as a lead structure for drug discovery.
Prospects for Advanced Materials and Environmental Applications
Beyond medicine, the unique structural and electronic properties of this compound suggest potential applications in materials science and environmental chemistry.
Coordination Chemistry and MOFs: The nitrogen atoms in both the pyrazine and pyridine rings can act as ligands, coordinating with metal ions. This makes the compound a potential building block for creating coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net Such materials have applications in gas storage, separation, and catalysis.
Organic Electronics: Pyrazine-based molecules are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electron-accepting properties. nih.gov The pyridine moiety could further modulate these electronic characteristics.
Environmental Applications: Pyrazines are naturally occurring compounds, and some are used as flavorings and even as natural pesticides. Research could explore the potential of this compound or its derivatives as environmentally benign agrochemicals.
The following table illustrates the potential applications based on the properties of related compounds.
| Application Area | Relevant Property of Pyrazine/Pyridine Scaffolds | Potential of this compound |
| Advanced Materials | Ligating ability of nitrogen atoms | Building block for Metal-Organic Frameworks (MOFs) |
| Electron-deficient nature of pyrazine ring | Component in organic electronic materials (e.g., OLEDs) | |
| Aromatic stacking interactions | Monomer for high-performance polymers | |
| Environmental | Natural occurrence and biodegradability | Candidate for green pesticides or herbicides |
| Aroma and flavor properties | Food and fragrance ingredient |
Interdisciplinary Research Opportunities
The exploration of this compound is inherently interdisciplinary, requiring collaboration across multiple scientific fields.
Chemistry and Computational Science: Computational modeling can predict synthetic pathways, reaction mechanisms, and the physicochemical properties of new derivatives, guiding experimental work. mdpi.com
Chemistry and Biology/Pharmacology: Synthetic chemists can create derivatives that are then evaluated by biologists and pharmacologists to establish structure-activity relationships (SAR) for potential drug candidates. ikm.org.my
Chemistry and Materials Science: The design and synthesis of the compound and its derivatives as building blocks for new materials requires close collaboration between synthetic chemists and materials scientists.
Such interdisciplinary efforts will be crucial to unlock the full potential of this under-researched molecule and accelerate the discovery of its applications. mdpi.com
Q & A
What are the common synthetic methodologies for preparing 2-(Pyridin-3-ylmethyl)pyrazine, and how do reaction conditions influence yield?
Basic:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, pyrazine derivatives can be synthesized via condensation of pyridine-containing precursors with pyrazine intermediates under basic conditions (e.g., potassium carbonate) . Solvent choice (e.g., dimethylformamide) and temperature control (reflux conditions) are critical for optimizing yields and minimizing side reactions.
Advanced:
Advanced approaches may employ microwave-assisted synthesis to accelerate reaction kinetics or catalytic systems (e.g., palladium complexes) for cross-coupling reactions. For instance, pyrazine-palladium complexes have been synthesized using carboxamide ligands, requiring precise stoichiometric ratios and inert atmospheres to prevent oxidation . Reaction monitoring via HPLC or NMR ensures intermediate purity .
How can structural characterization of this compound derivatives be performed to confirm regiochemistry?
Basic:
Basic characterization relies on and NMR to identify substituent positions. For example, pyrazine carboxamides exhibit distinct aromatic proton shifts in the range of δ 8.5–9.0 ppm, correlating with electron-withdrawing groups . Mass spectrometry (MS) confirms molecular weight.
Advanced:
Advanced methods include X-ray crystallography to resolve stereochemical ambiguities or 2D NMR techniques (e.g., COSY, HSQC) to map -coupling networks. For heterocyclic systems, isotopic labeling or dynamic NMR can elucidate conformational dynamics in solution .
What biological pathways are implicated in the activity of pyrazine derivatives, and how can their interactions be studied?
Basic:
In vitro assays (e.g., enzyme inhibition or receptor binding) are used to screen for biological activity. Pyrazine derivatives may interact with neurological or anti-inflammatory targets, as seen in analogs with amino or hydroxyethyl substituents .
Advanced:
Mechanistic studies employ molecular docking or surface plasmon resonance (SPR) to quantify binding affinities. For example, pyrido[2,3-b]pyrazine derivatives have been modeled against kinase domains to predict inhibitory activity .
How can researchers resolve contradictions in reported reactivity data for pyrazine derivatives?
Basic:
Contradictions often arise from substituent effects. For example, electron-donating groups (e.g., amino) enhance nucleophilic substitution rates, while electron-withdrawing groups (e.g., chloro) favor electrophilic aromatic substitution . Systematic comparison of substituent electronic profiles (Hammett constants) clarifies trends.
Advanced:
Computational methods (DFT calculations) model transition states to explain divergent reactivity. Kinetic isotope effects or solvent parameter analysis (e.g., Kamlet-Taft) can further validate mechanisms .
What strategies optimize the regioselectivity of pyrazine functionalization?
Basic:
Regioselectivity is influenced by directing groups. For instance, pyridine rings in this compound can direct electrophilic substitution to specific positions via coordination effects. Metal-assisted reactions (e.g., Pd-catalyzed coupling) also enhance selectivity .
Advanced:
Asymmetric catalysis or template-directed synthesis enforces regiocontrol. For example, chiral auxiliaries or supramolecular hosts (e.g., cyclodextrins) can steer reactions to non-preferred sites .
How do pyrazine derivatives interact with metal ions, and what applications arise from this?
Basic:
Pyrazine’s nitrogen atoms coordinate with transition metals (e.g., Pd, Cu), forming stable complexes. These interactions are studied via UV-Vis spectroscopy or conductivity measurements .
Advanced:
Metal-organic frameworks (MOFs) incorporating pyrazine ligands exhibit catalytic or sensing properties. Electrochemical studies (cyclic voltammetry) reveal redox-active behavior for energy storage applications .
What analytical challenges arise in quantifying pyrazine derivatives, and how are they addressed?
Basic:
HPLC with UV detection is standard for purity assessment. Reverse-phase columns (C18) and mobile phases (acetonitrile/water) separate polar derivatives .
Advanced:
Hyphenated techniques (LC-MS/MS or GC-IR) enhance sensitivity for trace analysis. Isotope dilution assays correct for matrix effects in biological samples .
How can structure-activity relationship (SAR) studies guide the design of bioactive pyrazine analogs?
Basic:
Systematic substitution (e.g., methyl, methoxy, or halogens) identifies critical pharmacophores. For example, 3-methyl groups on pyrazine enhance binding to adenosine receptors .
Advanced:
Fragment-based drug design (FBDD) or alanine scanning pinpoints key interactions. Quantum mechanical/molecular mechanical (QM/MM) simulations predict steric and electronic effects .
What stability challenges do pyrazine derivatives face, and how are they mitigated?
Basic:
Light and moisture sensitivity require storage in amber vials under inert gas. Stabilizers (e.g., BHT) prevent oxidative degradation .
Advanced:
Degradation pathways are mapped via accelerated stability testing (40°C/75% RH). Solid-state NMR monitors polymorphic transitions affecting shelf life .
How are toxicity profiles of pyrazine derivatives evaluated in preclinical research?
Basic:
In vitro cytotoxicity assays (e.g., MTT) using hepatic (HepG2) or renal (HEK293) cell lines screen for acute toxicity .
Advanced:
In vivo models (rodents) assess organ-specific toxicity. Metabolomic profiling identifies reactive intermediates (e.g., hydrazines) linked to genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
